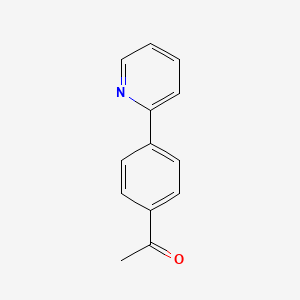

1-(4-Pyridin-2-yl-phenyl)-ethanone

Beschreibung

Significance of Pyridinyl-Phenyl Motifs in Advanced Organic and Inorganic Chemistry

The pyridinyl-phenyl motif, which is the core structural element of 1-(4-Pyridin-2-yl-phenyl)-ethanone, is a privileged scaffold in both organic and inorganic chemistry. The pyridine (B92270) ring, a six-membered heterocycle containing a nitrogen atom, imparts unique properties to molecules. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for interactions with biological targets like enzymes and receptors, thereby enhancing the pharmacokinetic properties of drug candidates. synquestlabs.com Consequently, the pyridine nucleus is a common feature in numerous FDA-approved drugs, agrochemicals, and functional materials. mdpi.com

In medicinal chemistry, the incorporation of a pyridine ring can improve a compound's metabolic stability, permeability, potency, and binding affinity. synquestlabs.com Pyridine-based drugs have demonstrated a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. synquestlabs.com

In the realm of inorganic chemistry, pyridinyl-phenyl ligands are highly valued for their ability to coordinate with metal ions. The nitrogen atom of the pyridine and potential chelating sites from the phenyl ring and its substituents can form stable complexes with various transition metals. These metal complexes are instrumental in catalysis, finding applications in processes like cross-coupling reactions and the activation of small molecules. cymitquimica.comcymitquimica.com The modular nature of pyridinyl-phenyl ligands allows for fine-tuning of the electronic and steric properties of the resulting metal catalysts.

Historical Context of Complex Ketone and Heterocyclic Chemical Research

The journey to understanding compounds like this compound is built upon centuries of foundational research in both heterocyclic and ketone chemistry.

The history of heterocyclic chemistry dates back to the early 19th century, running parallel to the development of organic chemistry itself. molaid.comnih.gov Early discoveries included the isolation of furan (B31954) in 1831 and pyrrole (B145914) in 1834. molaid.comacints.com The structure of pyridine was elucidated in the latter half of the 19th century. acints.com Initially, these compounds found use as dyes and pigments due to their vibrant colors. acints.com Today, more than half of all known organic compounds are heterocycles, and they are fundamental to life, forming the core of nucleic acids and many vitamins. synquestlabs.commolaid.com

Ketones, characterized by a carbonyl group bonded to two carbon atoms, have also been a subject of extensive study. Acetone, the simplest ketone, was first prepared from the salt of acetic acid. The development of synthetic methods like the Friedel-Crafts acylation and reactions involving Grignard reagents expanded the ability of chemists to create more complex ketones. Ketones are recognized for their reactivity, which stems from the polar nature of the carbonyl group, making them valuable intermediates in the synthesis of complex organic molecules. They are also of immense biological importance, with ketone bodies serving as an alternative energy source for the brain and heart during periods of low glucose availability. The convergence of these two fields of study has enabled the synthesis and exploration of intricate molecules like pyridin-phenyl ethanones.

Current Research Landscape and Academic Importance of this compound

This compound is a specific isomer within the broader class of pyridinyl-phenyl ethanones that has garnered interest as a building block in synthetic and medicinal chemistry.

Chemical Properties and Synthesis

The structure of this compound features a pyridine ring linked to a phenyl ring at the 4-position, with an acetyl group attached to the phenyl ring. Its chemical properties are presented in the table below.

| Property | Value |

| CAS Number | 173681-56-6 molaid.com |

| Molecular Formula | C13H11NO molaid.com |

| Molecular Weight | 197.237 g/mol molaid.com |

The synthesis of this compound can be achieved through modern cross-coupling reactions. A prominent method is the Suzuki-Miyaura coupling, a powerful technique for forming carbon-carbon bonds. synquestlabs.comnih.gov This would typically involve the reaction of a boronic acid or ester derivative of one of the aromatic rings with a halide of the other, catalyzed by a palladium complex. For instance, 4-acetylphenylboronic acid could be coupled with 2-bromopyridine. This synthetic accessibility makes the compound readily available for further research and development.

Research Applications and Academic Importance

The academic importance of this compound lies primarily in its utility as a scaffold for creating more complex molecules with potential biological activity. Research on the broader class of phenyl-1-pyridin-2yl-ethanone derivatives has shown significant promise. For example, novel iron chelators based on this scaffold have been synthesized and found to inhibit HIV-1 transcription. These compounds were shown to interfere with the activity of key enzymes, CDK2 and CDK9, which are crucial for the replication of the HIV-1 virus. This line of research highlights the potential for developing new therapeutics based on the pyridin-phenyl ethanone (B97240) core structure.

Furthermore, the availability of this compound as a chemical building block from various suppliers indicates its use in discovery chemistry, where it can be used to synthesize libraries of related compounds for screening in drug discovery and materials science programs. acints.com The presence of both a ketone and a pyridine group offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships.

Eigenschaften

IUPAC Name |

1-(4-pyridin-2-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10(15)11-5-7-12(8-6-11)13-4-2-3-9-14-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDWLOSWXCFTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450056 | |

| Record name | 1-(4-pyridin-2-yl-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173681-56-6 | |

| Record name | 1-(4-pyridin-2-yl-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Pyridin 2 Yl Phenyl Ethanone and Its Analogues

Established Synthetic Pathways to the Core Pyridin-Phenyl Ethanone (B97240) Scaffold

Established methods for synthesizing the 1-(4-pyridin-2-yl-phenyl)-ethanone core often rely on robust and well-understood reactions, primarily palladium-catalyzed cross-coupling and multi-step sequences involving protecting groups.

Palladium-Catalyzed Cross-Coupling Strategies for Diarylethanones

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. researchgate.net These methods are particularly valuable for constructing the biaryl framework of this compound. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of the target compound, this would involve coupling a pyridylboronic acid derivative with a 4-acetylphenyl halide or, conversely, a 4-acetylphenylboronic acid with a halopyridine.

The general catalytic cycle for a Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

Transmetalation: The organoborane compound transfers its organic group to the palladium complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst. mdpi.com

The efficiency of these reactions is often enhanced by the use of specific ligands that stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. researchgate.net

A related approach is the palladium-catalyzed decarbonylative coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes, which yields 1,2-disubstituted acetylenes. rsc.org While not directly producing the ethanone, this highlights the versatility of palladium catalysis in forming key bonds within related structures.

Multi-Step Approaches Utilizing Protecting Group Chemistry

Multi-step syntheses are often necessary to manage the reactivity of different functional groups within a molecule. utdallas.edu Protecting groups play a crucial role in these strategies by temporarily masking a reactive site, allowing for chemical transformations to be performed on other parts of the molecule. utdallas.educhegg.com

In the context of synthesizing this compound, a protecting group might be used for the acetyl group or for a reactive site on the pyridine (B92270) ring. For instance, an amine group, which is highly reactive, can be protected as an amide to prevent unwanted side reactions during subsequent synthetic steps. utdallas.edu A common strategy involves the use of an ethylene (B1197577) ketal to protect a carbonyl group while another part of the molecule undergoes reaction, such as with a Grignard reagent. chegg.com

An example of a multi-step synthesis could involve:

Protection of the acetyl group of 4-bromoacetophenone.

Palladium-catalyzed cross-coupling with a suitable pyridine derivative.

Deprotection of the acetyl group to yield the final product.

This approach allows for a controlled and stepwise construction of the target molecule, ensuring high yields and purity.

Novel and Evolving Synthetic Protocols for Pyridin-Phenyl Ethanone Derivatives

As the demand for novel compounds grows, so does the need for innovative and efficient synthetic methods. Researchers are continuously developing new protocols that offer advantages such as improved yields, milder reaction conditions, and greater functional group tolerance.

Three-Component Reaction Methodologies for Pyridine Derivatives

Three-component reactions are highly efficient processes where three different starting materials come together in a single step to form a complex product. nih.govsamipubco.comresearchgate.net These reactions are atom-economical and can rapidly generate molecular diversity. researchgate.net Several three-component strategies have been developed for the synthesis of highly functionalized pyridine derivatives. nih.govsamipubco.comacs.org

One such method involves the reaction of ynals, isocyanates, amines, and alcohols to produce highly decorated pyridine derivatives in good yields and with high regioselectivity. organic-chemistry.org Another approach utilizes the reaction of imidazole, activated acetylenic compounds, and phosphaneylidene-1-imine in an aqueous medium at room temperature, facilitated by a nanocatalyst. samipubco.com These methods provide access to a wide range of substituted pyridines that can be further elaborated to form analogues of this compound.

| Reactants | Catalyst/Conditions | Product | Reference |

| Ynals, isocyanates, amines, alcohols | Base-catalyzed, metal-free | Highly decorated pyridine derivatives | organic-chemistry.org |

| Imidazole, acetylenic compounds, phosphaneylidene-1-imine | Nanocatalyst, aqueous medium, room temperature | Pyridine derivatives | samipubco.com |

| Pyridine-N-oxides, Meldrum's acids | TsCl, Et3N then NaOMe, MeOH | Substituted pyridylacetic acid derivatives | acs.org |

Table 1: Examples of Three-Component Reactions for Pyridine Synthesis

Non-Cyanide Synthetic Routes to Related Heterocyclic Systems

The use of cyanide reagents in chemical synthesis poses significant safety and environmental concerns. Consequently, the development of non-cyanide synthetic routes is a major focus of green chemistry. A notable example is a process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate for the drug Etoricoxib, which avoids the use of cyanides. google.com This process offers a significant economic and safety advantage over traditional methods. The synthesis involves the reaction of a 4-substituted-phenylmethylsulfone with a pyridine derivative in a single step, bypassing multiple steps and the handling of toxic cyanide compounds. google.com

Adaptations of Friedländer Quinoline Synthesis for Analogues

The Friedländer synthesis is a classic and versatile method for preparing quinolines, which are structurally related to the pyridin-phenyl scaffold. nih.govresearchgate.netwikipedia.org The reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, catalyzed by an acid or a base. researchgate.netwikipedia.orgorganic-chemistry.org

Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems for the Friedländer reaction. These include the use of ionic liquids, metal-organic frameworks, polymers, and nanocatalysts. nih.gov For example, ion exchange resins have been successfully employed as heterogeneous catalysts for the synthesis of substituted quinolines. tubitak.gov.tr

While the direct synthesis of this compound via the Friedländer reaction is not typical, the principles of this reaction can be adapted to synthesize quinoline-based analogues. Furthermore, modifications of the Friedländer synthesis, such as the in situ reduction of 2-nitrobenzaldehydes in the presence of active methylene (B1212753) compounds, have expanded the scope of this reaction to a wider range of starting materials. researchgate.net

| Catalyst/Conditions | Reactants | Product | Reference |

| Acid or Base | 2-aminobenzaldehyde and a ketone | Quinolines | researchgate.netwikipedia.org |

| Ion exchange resins | Friedländer components | Substituted quinolines | tubitak.gov.tr |

| Fe/AcOH | 2-nitrobenzaldehydes and active methylene compounds | Substituted quinolines | researchgate.net |

Table 2: Catalysts and Conditions in Friedländer Quinoline Synthesis

Strategies for Derivatization and Functionalization of this compound

The strategic modification of the this compound core is crucial for tuning its chemical and physical properties. This section explores the key approaches to derivatize the pyridine ring, the phenyl ring, and the ethanone backbone, as well as the construction of more complex molecular architectures.

Modification of the Pyridine Moiety for Enhanced Reactivity

The pyridine ring within the this compound structure offers multiple avenues for functionalization to enhance its reactivity and interaction with biological targets or to introduce new chemical handles.

One prominent strategy involves the activation of the pyridine ring through the formation of pyridinium (B92312) salts. These salts can act as reactive intermediates for various transformations, including dearomatization reactions and the introduction of diverse functional groups. researchgate.net Photocatalysis, particularly using iridium(III) complexes, has emerged as a powerful tool for the synthesis of phenol–pyridinium salts through a dual electron donor–acceptor (EDA) complex and photocatalytic cycle. researchgate.net This method allows for the C─N cross-coupling of unprotected phenols and pyridines under visible light to furnish pyridinium salts. researchgate.net

Another approach to modify the pyridine moiety is through the formation of heterocyclic phosphonium (B103445) salts. This strategy allows for the selective functionalization of the 4-position C–H bonds in pyridines, converting them into C–PPh₃⁺ groups. These phosphonium salts can then be transformed into heteroaryl ethers, and initial studies indicate that C–C, C–N, and C–S bond formations are also feasible. researchgate.net This method is notable for its applicability to complex pyridines and pharmaceutical molecules. researchgate.net

Palladium-catalyzed cross-coupling reactions are also instrumental in modifying the pyridine ring. For instance, the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with hetero(aryl) boronic acids and their esters, catalyzed by Pd(dppf)Cl₂, provides a route to 2-arylpyridines. nih.govnih.gov This reaction demonstrates tolerance to water and oxygen, making it a robust method for introducing various aryl groups onto the pyridine core. nih.govnih.gov

| Modification Strategy | Reagents/Catalysts | Key Features | Reference |

| Pyridinium Salt Formation | Iridium(III) photocatalyst, visible light | C─N cross-coupling of phenols and pyridines. | researchgate.net |

| Heterocyclic Phosphonium Salt Formation | Tf₂O, PPh₃, NEt₃ | Selective functionalization of the 4-position C–H bond. | researchgate.net |

| Suzuki-Miyaura Cross-Coupling | Pd(dppf)Cl₂, PyFluor, boronic acids/esters | Formation of 2-arylpyridines, tolerant to water and oxygen. | nih.govnih.gov |

Functionalization of the Phenyl Ring and Ethanone Backbone

The phenyl ring and the ethanone backbone of this compound are also key sites for derivatization, allowing for the introduction of a wide range of functional groups to modulate the molecule's properties.

Functionalization of the phenyl ring can be achieved through various aromatic substitution reactions. For instance, in related phenyl-pyridine systems, modifications to the phenyl ring have been shown to significantly impact the biological activity of the resulting compounds. nih.gov In the synthesis of imidazonaphthyridine derivatives, the functionalization of a phenyl ring linked to a pyridine pharmacophore led to notable differences in cytocidal activity. nih.gov

The ethanone backbone, specifically the α-carbon to the carbonyl group, is a prime target for functionalization. Traditional methods involve the formation of an enolate followed by reaction with an electrophile. researchgate.net More advanced strategies have been developed to reverse the polarity of the ketone, making the α-position electrophilic. One such method utilizes a hypervalent F-iodane mediated umpolung of pyridyl ketones, directed by the Lewis basic nitrogen of the pyridine ring. acs.org This allows for the introduction of a variety of external nucleophiles with high regioselectivity. acs.org

Radical α-C(sp³)–H functionalization of ketones has also emerged as a powerful and sustainable approach. rsc.org This method uses simple ketones as sources of α-ketone radicals, which can then react with a variety of unsaturated partners like alkenes, alkynes, and enynes to build molecular complexity. rsc.org

| Functionalization Site | Methodology | Key Aspects | Reference |

| Phenyl Ring | Aromatic Substitution | Modulates biological activity. | nih.gov |

| Ethanone Backbone (α-carbon) | Hypervalent F-iodane mediated umpolung | Reverses polarity for nucleophilic attack. | acs.org |

| Ethanone Backbone (α-carbon) | Radical α-C(sp³)–H functionalization | Sustainable approach for C-C and C-heteroatom bond formation. | rsc.org |

Construction of Complex Polycyclic and Heterocyclic Systems

The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic and heterocyclic systems. These larger structures are of great interest in drug discovery and materials science.

One approach involves the annulation of anthranilic esters with N-pyridyl ureas to synthesize 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones. walisongo.ac.id This metal-free method proceeds through the formation of N-aryl-N′-pyridyl ureas followed by cyclocondensation, offering good to moderate yields. walisongo.ac.id

Another strategy is the synthesis of extended heterocyclic systems, such as (2-furyl)pyridines and (2-thienyl)pyridines, which can be further elaborated into oligomers. scribd.com These are often prepared using cross-coupling reactions to link different heterocyclic rings.

The construction of polycyclic systems can also be achieved through intramolecular cyclization reactions. For example, the cyclization of peptides containing biaryl bridges, formed through methods like the Miyaura borylation–Suzuki coupling, can lead to highly restricted cyclic structures. nih.gov While not directly involving the ethanone group, this principle of using a phenyl-pyridine-like linkage as a basis for cyclization is relevant.

| Target System | Synthetic Approach | Key Intermediates/Reactions | Reference |

| 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones | Annulation of anthranilic esters with N-pyridyl ureas | N-aryl-N′-pyridyl ureas, cyclocondensation. | walisongo.ac.id |

| Extended Heterocyclic Systems | Cross-coupling reactions | Linking of different heterocyclic rings (e.g., furan (B31954), thiophene). | scribd.com |

| Biaryl-Bridged Cyclic Peptides | Miyaura borylation–Suzuki coupling | Arylboronic derivatives and aryl halides. | nih.gov |

Advanced Purification and Isolation Techniques in Synthetic Organic Chemistry

The purification and isolation of this compound and its derivatives are critical steps to ensure the high purity required for subsequent applications. Given the presence of the basic pyridine nitrogen, specific techniques are often employed.

A common challenge is the removal of excess pyridine used as a solvent or reagent. This can be achieved by co-evaporation with a solvent like toluene, which forms an azeotrope with pyridine, or by washing the reaction mixture with an acidic aqueous solution (e.g., dilute HCl) to form a water-soluble pyridinium salt. nih.gov Another effective method is washing with an aqueous solution of copper sulfate (B86663), which forms a complex with pyridine. nih.gov

For the purification of pyridine-containing compounds, cation-exchange chromatography is a powerful technique. This method is particularly suitable for the separation of pyridylaminated derivatives from excess reagents and can be scaled up for larger preparations. nih.gov

In some cases, distillation under reduced pressure can be used to purify the final product, especially for liquid or low-melting solid derivatives. nih.gov Crystallization from a suitable solvent is also a widely used method to obtain highly pure solid compounds. For instance, an analogue, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, was purified by dissolution in N,N'-dimethylformamide followed by cooling to induce crystallization. google.com

For atropisomeric biaryls, which can be formed in some derivatization reactions, crystallization-induced deracemization (CID) has been developed as an efficient purification and resolution technique. acs.org This method, often catalyzed by copper, can significantly improve both the yield and enantioselectivity of the desired chiral product. acs.org

| Purification Challenge/Goal | Technique | Principle | Reference |

| Removal of excess pyridine | Acid wash or Copper sulfate wash | Formation of a water-soluble salt or complex. | nih.gov |

| Separation of pyridyl derivatives | Cation-exchange chromatography | Differential binding of basic compounds to the stationary phase. | nih.gov |

| Purification of final product | Reduced pressure distillation | Separation based on boiling point differences. | nih.gov |

| Purification of solid product | Crystallization | Selective precipitation of the desired compound from a solution. | google.com |

| Resolution of atropisomers | Crystallization-induced deracemization (CID) | Racemization of the undesired enantiomer and selective crystallization of the desired one. | acs.org |

Reactivity and Reaction Mechanisms of Pyridin Phenyl Ethanones

Fundamental Reactivity Patterns of the 1-(4-Pyridin-2-yl-phenyl)-ethanone System

The fundamental reactivity of this system encompasses oxidation, reduction, and substitution reactions, with the specific outcomes influenced by the electronic and steric properties of the molecule.

The ketone moiety in this compound is susceptible to oxidation, most notably through the Baeyer-Villiger oxidation. This reaction converts ketones into esters by inserting an oxygen atom between the carbonyl carbon and an adjacent carbon atom. nih.govnih.gov The regioselectivity of this oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge is more likely to migrate. nih.gov

In the case of this compound, the two potential migrating groups are the methyl group and the 4-(pyridin-2-yl)phenyl group. Generally, aryl groups have a higher migratory aptitude than primary alkyl groups like methyl. Therefore, the Baeyer-Villiger oxidation of this compound is expected to yield 4-(pyridin-2-yl)phenyl acetate (B1210297) as the major product. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. nih.govnih.gov

| Oxidation Reaction | Reagent | Major Product |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | 4-(Pyridin-2-yl)phenyl acetate |

It is also possible for the pyridine (B92270) ring to be oxidized at the nitrogen atom, forming a pyridine N-oxide. This transformation is often achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The formation of the N-oxide can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. nih.gov

The carbonyl group of this compound is readily reduced to a secondary alcohol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). orgsyn.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate, typically by a protic solvent like methanol (B129727) or ethanol (B145695), yields the alcohol product, 1-(4-(pyridin-2-yl)phenyl)ethanol. orgsyn.org

| Reduction Reaction | Reagent | Product |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 1-(4-(Pyridin-2-yl)phenyl)ethanol |

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used for this reduction. Catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst (e.g., palladium, platinum, or nickel) can also reduce the ketone. Depending on the reaction conditions, catalytic hydrogenation may also lead to the reduction of the pyridine and/or the phenyl ring.

Substitution reactions can occur on both the phenyl and pyridine rings of this compound. The nature of the substitution, whether electrophilic or nucleophilic, and the position at which it occurs are governed by the electronic properties of the substituent groups.

The acetyl group (-COCH₃) is an electron-withdrawing group and acts as a deactivator and a meta-director for electrophilic aromatic substitution on the phenyl ring. libretexts.org Conversely, the 2-pyridinyl group is also generally considered to be electron-withdrawing, which would also direct incoming electrophiles to the meta position relative to its point of attachment on the phenyl ring. Therefore, electrophilic substitution on the phenyl ring of this compound is expected to be challenging and would likely occur at the positions meta to the acetyl group.

On the other hand, the pyridine ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack. When substitution does occur, it is directed to the positions meta to the nitrogen atom (C-3 and C-5). youtube.comresearchgate.net

Electrophilic and Nucleophilic Reactivity Enhancements

The reactivity of the this compound system can be enhanced or modified through various strategies, including the introduction of activating groups or the use of halogenated analogues.

Electrophilic Aromatic Substitution Guided by the Pyridine Moiety

The pyridine ring in this compound deactivates the phenyl ring towards electrophilic aromatic substitution due to its electron-withdrawing nature. However, the directing effect of the substituents plays a crucial role in determining the position of substitution.

As mentioned, both the acetyl group and the 2-pyridinyl group are deactivating and meta-directing. libretexts.orgyoutube.com This means that for an electrophilic attack on the phenyl ring, the incoming electrophile would be directed to the positions that are meta to both the acetyl group and the point of attachment of the pyridine ring.

In contrast, electrophilic substitution on the pyridine ring itself is generally difficult. The nitrogen atom makes the ring electron-deficient and less susceptible to attack by electrophiles. If forced under harsh conditions, substitution would preferentially occur at the 3- and 5-positions of the pyridine ring. youtube.comresearchgate.net

Nucleophilic Displacements in Related Halogenated Analogues

While the pyridine ring is deactivated towards electrophilic attack, it is activated towards nucleophilic aromatic substitution, particularly when a good leaving group, such as a halogen, is present on the ring. The electron-withdrawing nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.

Mechanistic Investigations of Chemical Transformations

No detailed mechanistic studies concerning the chemical transformations of this compound could be located. Such investigations are crucial for understanding reaction pathways, transition states, and the factors governing product formation, but this information is not available for the specified compound within the requested reaction frameworks.

Comparative Reactivity Studies with Structurally Related Pyridinyl and Ethanone (B97240) Compounds

A comparative analysis of the reactivity of this compound against other structurally related pyridinyl and ethanone compounds is not present in the current body of scientific literature. These studies would be valuable for elucidating the electronic and steric effects of the pyridin-2-yl substituent on the reactivity of the ethanone moiety, but such data has not been published.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a primary tool for the unambiguous determination of the molecular framework of this compound. By analyzing the chemical environment of each proton and carbon atom, a detailed structural map can be constructed.

High-Resolution ¹H NMR Analysis of Chemical Shifts and Coupling Constants

High-resolution ¹H NMR spectroscopy provides precise information about the electronic environment of the hydrogen atoms within the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton.

The chemical shifts (δ) are reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard. rsc.org The integration of these signals corresponds to the number of protons responsible for each resonance. Furthermore, the splitting patterns of the signals, arising from spin-spin coupling between neighboring protons, provide valuable information about the connectivity of the atoms. The coupling constant, J, is a measure of the interaction between two nuclei and is expressed in Hertz (Hz). researchgate.net

A detailed assignment of the proton signals for this compound is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | 8.02 | Doublet | 8.0 | 2H |

| H-3', H-5' | 7.43 | Doublet | 8.0 | 2H |

| Pyridine H | 7.31-7.27 | Multiplet | 3H | |

| CH₃ | 2.65 | Singlet | 3H | |

| Data sourced from a 400 MHz ¹H NMR spectrum in CDCl₃. rsc.org |

The doublet at 8.02 ppm is assigned to the ortho-protons (H-2' and H-6') of the phenyl ring, which are deshielded due to the electron-withdrawing effect of the adjacent acetyl group. The doublet at 7.43 ppm corresponds to the meta-protons (H-3' and H-5') of the phenyl ring. The complex multiplet between 7.31 and 7.27 ppm arises from the protons of the pyridine ring. The sharp singlet at 2.65 ppm is characteristic of the three equivalent protons of the methyl group in the acetyl moiety. rsc.org

¹³C NMR Spectroscopy for Carbon Skeleton Confirmation

¹³C NMR spectroscopy complements the ¹H NMR data by providing a detailed picture of the carbon framework. In a typical broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives rise to a single peak, allowing for the confirmation of the number of distinct carbon environments in the molecule.

The predicted ¹³C NMR spectrum reveals the following key resonances:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~197 |

| Quaternary Carbons | ~156, ~149, ~136, ~128 |

| CH (Aromatic) | ~128, ~127, ~124, ~121 |

| CH₃ | ~26 |

| Note: These are predicted values and may vary slightly from experimental data. |

The downfield signal around 197 ppm is characteristic of the carbonyl carbon of the ketone. The signals for the quaternary carbons and the aromatic CH carbons appear in the expected regions for such structures. The upfield signal at approximately 26 ppm corresponds to the methyl carbon of the acetyl group.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To further confirm the structural assignments and elucidate complex spin systems, a variety of two-dimensional (2D) NMR experiments can be employed. mnstate.educam.ac.uk These techniques provide correlation information between different nuclei within the molecule. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. researchgate.netmnstate.edu Cross-peaks in a COSY spectrum would confirm the coupling between the ortho and meta protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. harvard.edu It would be used to definitively assign the protonated carbons in the molecule by linking the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. harvard.edu It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, an HMBC correlation would be expected between the methyl protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netharvard.edu This can provide valuable information about the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O Stretch (Ketone) | ~1680 |

| C=C Stretch (Aromatic) | ~1600, ~1480, ~1440 |

C-H Stretch (Aromatic) | ~3100-3000 | | C-H Stretch (Aliphatic, CH₃) | ~2960-2850 | | C-N Stretch (Pyridine) | ~1580 | Note: These are typical ranges and the exact peak positions can vary.

The most prominent feature in the IR spectrum is the strong absorption band around 1680 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ketone group. The presence of the aromatic rings is confirmed by the C=C stretching vibrations in the 1600-1440 cm⁻¹ region and the C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C-N stretching vibration of the pyridine ring is also expected to be observed in the fingerprint region. researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.commdpi.com The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. researchgate.net

Aromatic Ring Breathing Modes: The symmetric "breathing" modes of the phenyl and pyridine rings typically give rise to strong, sharp bands in the Raman spectrum, providing a clear fingerprint for the aromatic system.

C=O Stretch: While the carbonyl stretch is strong in the IR spectrum, it is generally weaker in the Raman spectrum.

Polymorphism Studies: Raman spectroscopy is a powerful tool for studying polymorphism, which is the ability of a compound to exist in different crystalline forms. researchgate.net Different polymorphs can have distinct Raman spectra, allowing for their identification and characterization.

The combination of these advanced spectroscopic techniques provides a robust and detailed characterization of this compound, confirming its structure and providing a basis for further chemical and physical studies.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. For Phenyl-1-pyridin-2-yl-ethanone (PPY)-based compounds, which are structurally related to this compound, analysis is often performed using techniques like nano-liquid chromatography coupled with a Fourier transform mass spectrometry (FTMS) Orbitrap instrument. nih.gov

In a typical analysis, the compound is ionized using electrospray ionization (ESI) in positive ion mode. nih.gov The resulting ions are then detected by an Orbitrap mass analyzer, which can achieve mass resolutions as high as 30,000. nih.gov For this compound, with a molecular formula of C13H11NO, the expected monoisotopic mass is 197.08406 Da. nih.gov HR-ESI-MS analysis would be expected to yield a prominent [M+H]+ ion at m/z 198.0913, confirming the molecular weight and elemental composition with high precision.

While specific fragmentation data for this compound is not widely published, analysis of its isomer, 1-Phenyl-2-(pyridin-4-yl)ethanone, via GC-MS shows significant peaks at m/z 197 (the molecular ion) and a top peak at m/z 105. nih.gov This suggests that a common fragmentation pathway for these types of molecules involves cleavage of the bond between the carbonyl group and the methylene (B1212753) bridge.

Table 1: Representative Mass Spectrometry Data

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Orbitrap |

| Expected [M+H]+ | m/z 198.0913 |

Electronic Spectroscopy for Photophysical Property Investigation

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insight into the electronic structure and photophysical behavior of a molecule.

The UV-Visible absorption spectrum of an organic molecule is determined by the electronic transitions between molecular orbitals. Ketones often exhibit weak absorption bands in the 270-300 nm region corresponding to n→π* transitions. nist.gov For aromatic ketones like this compound, more intense bands corresponding to π→π* transitions are also expected. The presence of conjugated systems, such as the phenyl and pyridine rings, typically results in absorption maxima at longer wavelengths. For example, phenyl cycloalkyl ketones have been shown to absorb in both alcohol and isooctane (B107328) solutions. acs.org The specific absorption maxima (λmax) and molar extinction coefficients (ε) are influenced by the solvent polarity. frontierspecialtychemicals.com

Molecules that absorb UV or visible light may dissipate the excess energy through fluorescence. The compound 2-phenylpyridine (B120327) is known to be a precursor to highly fluorescent metal complexes used in organic light-emitting diodes (OLEDs). nih.gov While the fluorescence of this compound itself is not extensively documented in the available literature, related 2-phenylpyridine derivatives can exhibit significant luminescence. nih.govsigmaaldrich.com

The fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a key measure of a substance's fluorescence efficiency. This value is highly dependent on the molecular structure and the solvent used. For instance, certain iridium complexes containing 2-phenylpyridine have quantum yields that vary significantly with the solvent, such as 5% in acetonitrile (B52724) versus 19% in dichloromethane. sigmaaldrich.com The determination of the quantum yield for this compound would require experimental measurement using a standard reference.

Table 2: Expected Electronic Transitions

| Spectroscopy Type | Expected Transitions | Wavelength Region (nm) |

|---|---|---|

| UV-Visible Absorption | n→π* | ~270-300 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This data is then used to validate the empirical formula of the compound. For this compound, the molecular formula is C13H11NO. nih.gov

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent atoms. The experimental values obtained from an elemental analyzer are then compared to these theoretical values. Generally, experimental results that fall within ±0.4% of the theoretical values are considered to be in good agreement. lgcstandards.com

Table 3: Elemental Composition of C13H11NO

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 79.16% |

| Hydrogen (H) | 5.62% |

| Nitrogen (N) | 7.10% |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds.

A typical HPLC method for a related compound involves a reversed-phase C18 column. nih.gov For example, a Hypersil Gold C18 column (150 x 4.6 mm, 5 µm particle size) can be used. nih.gov The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% H3PO4) and an organic modifier (e.g., acetonitrile with 0.1% H3PO4). nih.gov A Diode Array Detector (DAD) set at a specific wavelength, such as 255 nm, is commonly used for detection. nih.gov The purity is then determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. nih.gov

For purification on a preparative scale, flash column chromatography using silica (B1680970) gel is a standard procedure. The crude product is loaded onto the column and eluted with a solvent system, such as a mixture of hexanes and ethyl acetate, to isolate the desired compound.

Table 4: Representative HPLC Purity Analysis Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Column | Hypersil Gold C18; 5 µm, 150 x 4.6 mm | nih.gov |

| Mobile Phase A | Water, 0.1 % H3PO4 | nih.gov |

| Mobile Phase B | Acetonitrile, 0.1 % H3PO4 | nih.gov |

| Flow Rate | 1.0 ml/min | nih.gov |

| Detector | DAD, 255 nm | nih.gov |

Advanced Spectroscopic Characterization Techniques

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthesized compounds. This chromatographic method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase under high pressure. For the compound 1-(4-Pyridin-2-yl-phenyl)-ethanone, HPLC is instrumental in quantifying its purity and identifying any potential impurities from the synthesis or degradation processes.

Detailed research findings on the purification of related compounds highlight the efficacy of chromatographic methods. For instance, in the synthesis of a structurally analogous compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a final product with an HPLC purity of 97.5% was achieved after recrystallization. google.com This underscores the capability of chromatographic techniques to yield highly pure chemical entities.

The determination of purity for this compound can be effectively carried out using a reversed-phase HPLC method. A suitable system would employ a C18 column, which is a non-polar stationary phase, with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds will elute earlier, while less polar compounds will have longer retention times.

A typical set of HPLC conditions for the analysis of a similar phenyl-ethanone derivative involves a gradient elution. lgcstandards.com This technique systematically varies the composition of the mobile phase over the course of the analysis to ensure efficient separation of all components. The use of a Diode Array Detector (DAD) allows for the monitoring of the elution at multiple wavelengths, which is useful for identifying and quantifying different components based on their UV-Vis absorption spectra.

In a study involving phenyl-1-pyridin-2yl-ethanone-based iron chelators, LC-MS analysis was performed using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724). nih.gov The gradient program started with a low concentration of the organic phase (acetonitrile) and gradually increased to elute the more strongly retained components. nih.gov

The following data table outlines a representative set of HPLC parameters that can be applied for the purity assessment of this compound, based on established methods for analogous compounds. lgcstandards.com

Table 1: Representative HPLC Parameters for Purity Determination

| Parameter | Value |

|---|---|

| Column | Hypersil Gold C18; 5 µm, 150 x 4.6 mm |

| Column Temperature | 40 °C |

| Detector | Diode Array Detector (DAD), 255 nm |

| Injection Volume | 3 µl |

| Sample Concentration | ~0.5 mg/ml in Water/Acetonitrile (50/50 v/v) |

| Flow Rate | 1.0 ml/min |

| Mobile Phase A | Water, 0.1 % H3PO4 |

| Mobile Phase B | Acetonitrile, 0.1 % H3PO4 |

| Gradient Program | 0-20 min: 55% A / 45% B20-25 min: Gradient to 20% A / 80% B25-30 min: 20% A / 80% B30-33 min: Gradient to 55% A / 45% B33-45 min: 55% A / 45% B |

The purity of the compound is typically determined by calculating the ratio of the peak area of the main component to the total area of all peaks in the chromatogram, excluding any peaks associated with the solvent or system. This "area percent" method provides a quantitative measure of the compound's purity.

Crystallographic Investigations of Pyridin Phenyl Ethanone Architectures

Influence of Molecular Conformation on Crystal Packing

Following a comprehensive review of scientific literature and crystallographic databases, no specific studies detailing the crystal structure of 1-(4-Pyridin-2-yl-phenyl)-ethanone were identified. Consequently, there is no available data on the molecular conformation of this compound in the solid state. Information regarding dihedral angles between the pyridine (B92270) and phenyl rings, the orientation of the ethanone (B97240) group, and other conformational parameters is currently absent from the public domain. Without experimental crystallographic data, any discussion on how the molecular conformation influences the crystal packing would be purely speculative and fall outside the scope of this fact-based article.

Polymorphism and Co-crystallization Studies

There are no published studies on the polymorphism or co-crystallization of this compound. Searches of chemical and crystallographic databases have not yielded any reports of different crystalline forms (polymorphs) of this specific compound. Similarly, there is no available research on the formation of co-crystals involving this compound with other molecular entities. Therefore, an analysis of these phenomena for the title compound cannot be provided.

Due to the absence of crystallographic data, no data tables can be generated.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure Optimizationaps.org

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of molecules. epstem.net It provides a balance between accuracy and computational cost, making it ideal for analyzing complex organic molecules like 1-(4-Pyridin-2-yl-phenyl)-ethanone. researchgate.net The primary goal of DFT in this context is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized electronic structure. aps.org

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing atoms like carbon, nitrogen, and oxygen, the 6-311++G(d,p) basis set is often employed as it provides a flexible and accurate description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron clouds. researchgate.net

The functional is a component of DFT that approximates the exchange-correlation energy, a complex term accounting for quantum mechanical effects. The selection of the functional is critical and depends on the specific properties being investigated:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It is known for its reliability in predicting the geometries and energetic properties of a vast range of organic molecules. researchgate.netaps.org

CAM-B3LYP (Coulomb-Attenuating Method-B3LYP): This is a long-range corrected hybrid functional. researchgate.net It is particularly effective for systems where long-range interactions are important, such as in charge-transfer excitations, which B3LYP can sometimes underestimate. researchgate.net

M06-2X: This is a hybrid meta-GGA functional that is highly parameterized. It often provides excellent results for main-group thermochemistry, kinetics, and, importantly, non-covalent interactions, which can be a factor in the conformational preferences of the pyridin-phenyl ethanone (B97240) structure. researchgate.net

The choice among these functionals allows researchers to tailor their computational approach to the specific chemical question at hand, from ground-state geometry to excited-state properties.

Geometry optimization is a computational process that seeks to find the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. Starting from an initial guess of the molecular structure, the DFT calculation iteratively adjusts the positions of the atoms until the forces on each atom are negligible, resulting in a stable, optimized geometry.

Following optimization, vibrational frequency calculations are performed. These calculations serve two main purposes:

Confirmation of a True Minimum: A key check for a successful geometry optimization is that the resulting structure corresponds to a true energy minimum. This is confirmed by ensuring that all calculated vibrational frequencies are real (positive). The presence of imaginary (negative) frequencies would indicate a transition state rather than a stable molecule. researchgate.net

Prediction of Infrared Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be directly compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Below is a table of representative optimized geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (ethanone) | 1.23 Å |

| C-C (phenyl-ethanone) | 1.49 Å | |

| C-C (pyridyl-phenyl) | 1.48 Å | |

| Bond Angle | C-C-O (ethanone) | 121.5° |

| C-C-C (pyridyl-phenyl) | 121.0° | |

| Dihedral Angle | Pyridyl-Phenyl | ~35° |

Note: These values are representative examples based on typical DFT calculations for similar structures.

Frontier Molecular Orbital (FMO) Analysisnumberanalytics.comfiveable.me

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. fiveable.melibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energies of the HOMO and LUMO and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical parameters derived from DFT calculations. nih.gov This energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce an electronic transition. researchgate.net This often correlates with higher chemical reactivity and lower stability. researchgate.net

The HOMO-LUMO gap is also directly related to the redox behavior of the molecule.

LUMO Energy: A low LUMO energy indicates that the molecule can easily accept electrons, corresponding to a favorable reduction potential.

HOMO Energy: A high HOMO energy indicates that the molecule can easily donate electrons, corresponding to a favorable oxidation potential.

For this compound, the HOMO is typically distributed over the π-system of the phenyl and pyridine (B92270) rings, while the LUMO is often localized more on the pyridine ring and the carbonyl group, reflecting their electron-accepting nature.

| Parameter | Description | Representative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.2 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.3 eV |

Note: These values are representative examples based on typical DFT calculations for similar aromatic ketones.

Molecular Electrostatic Potential (MEP) Mappingresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a clear picture of the electron-rich and electron-poor regions. researchgate.net

The MEP map is color-coded to indicate different levels of electrostatic potential. researchgate.net This color scheme allows for the immediate identification of sites prone to electrophilic and nucleophilic attack:

Red/Yellow Regions: These colors indicate regions of negative electrostatic potential, which are electron-rich. These sites are susceptible to attack by electrophiles (species seeking electrons).

Blue Regions: This color indicates regions of positive electrostatic potential, which are electron-poor. These sites are susceptible to attack by nucleophiles (species donating electrons).

Green Regions: These areas represent neutral or near-zero potential.

In this compound, the MEP map would reveal specific reactive sites:

Nucleophilic Sites: The most electron-rich areas (red) are expected around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These are the primary sites for electrophilic attack. researchgate.net

Electrophilic Sites: The most electron-poor areas (blue) are typically found around the hydrogen atoms, particularly those on the phenyl ring, making them susceptible to nucleophilic attack.

| Region of Molecule | Predicted MEP Color | Type of Reactive Site |

| Carbonyl Oxygen | Deep Red | Strong Nucleophilic |

| Pyridine Nitrogen | Red / Orange | Nucleophilic |

| Aromatic Hydrogens | Blue | Electrophilic |

| Carbonyl Carbon | Light Blue / Green | Electrophilic |

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon that arises from the interaction of the molecule's electron cloud with the oscillating electric field of the light. researchgate.net Theoretical calculations, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the NLO properties of new organic molecules. researchgate.netanalis.com.my

The key to a significant NLO response in organic molecules often lies in the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. analis.com.my This "push-pull" arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the molecule's dipole moment and consequently a high first hyperpolarizability (β), a measure of the second-order NLO response. nih.gov

Computational methods like DFT with functionals such as CAM-B3LYP are well-suited for calculating the NLO properties of such aromatic compounds. nih.gov The calculation would typically involve geometry optimization of the molecule followed by the computation of the static first hyperpolarizability (β).

Table 1: Hypothetical Calculated NLO Properties of this compound and Related Compounds

| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| This compound | 2.5 - 4.0 | 10 - 50 |

| p-Nitroaniline (reference) | ~6.2 | ~34.5 |

| Phenyl(pyridin-2-yl)methanone | 2.0 - 3.5 | 5 - 30 |

Note: The values for this compound and Phenyl(pyridin-2-yl)methanone are hypothetical and estimated based on trends observed in similar aromatic ketones. The actual values would require specific quantum chemical calculations.

The magnitude of the predicted first hyperpolarizability would indicate the potential of this compound as an NLO material. Further theoretical studies could explore the effect of different substituents on the phenyl and pyridine rings to optimize the NLO response. analis.com.my

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.org It allows for the quantification of donor-acceptor interactions, which are crucial for understanding molecular stability, reactivity, and intramolecular charge transfer. nih.gov

For this compound, an NBO analysis would be performed on the optimized geometry of the molecule using quantum chemical software. nih.gov The analysis partitions the wavefunction into a set of localized orbitals that correspond to the intuitive Lewis structure representation of the molecule. uni-muenchen.dewikipedia.org

The key insights from an NBO analysis of this compound would include:

Hybridization and Polarization of Bonds: The analysis would detail the sp hybridization of the carbon and nitrogen atoms in the aromatic rings and the carbonyl group, as well as the polarization of the C-N, C-C, C=O, and C-H bonds.

Lone Pair Characterization: The NBOs corresponding to the lone pairs on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group would be identified, and their hybridization and energy would be determined.

Hyperconjugative Interactions: The most important aspect of NBO analysis is the quantification of delocalization effects through the second-order perturbation theory analysis of the Fock matrix. uni-muenchen.de This analysis reveals stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. For this compound, significant donor-acceptor interactions would be expected between:

The lone pair of the nitrogen atom (n_N) and the antibonding π* orbitals of the pyridine and phenyl rings.

The lone pairs of the oxygen atom (n_O) and the antibonding σ* and π* orbitals of the adjacent carbonyl and phenyl groups.

The π orbitals of the phenyl and pyridine rings and the antibonding π* orbitals of the other ring and the carbonyl group.

Table 2: Hypothetical Significant Donor-Acceptor Interactions in this compound from NBO Analysis

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| n(N) | π(C-C) of pyridine ring | 5 - 15 |

| n(O) | π(C=O) | 20 - 40 |

| n(O) | σ(C-C) of phenyl ring | 1 - 5 |

| π(C-C) of phenyl ring | π(C=N) of pyridine ring | 2 - 10 |

| π(C=N) of pyridine ring | π*(C-C) of phenyl ring | 2 - 10 |

Note: These are hypothetical values intended to illustrate the type of information obtained from an NBO analysis. The actual energies would depend on the specific computational level of theory.

The magnitudes of these stabilization energies (E(2)) would quantify the extent of electron delocalization and provide a basis for understanding the molecule's electronic properties and reactivity. nih.gov

Computational Modeling of Intermolecular Interactions (e.g., PIXEL)

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions. researchgate.net Computational methods like PIXEL provide a way to quantify these interactions and understand the packing motifs in molecular crystals. nih.gov The PIXEL method calculates the lattice energy by summing the interaction energies between a central molecule and all its neighbors, partitioning the total interaction energy into Coulombic, polarization, dispersion, and repulsion components. researchgate.netnih.gov

To perform a PIXEL calculation for this compound, a high-quality crystal structure obtained from X-ray diffraction would be required. The calculation involves generating the electron density of an isolated molecule using a quantum chemistry program and then using the PIXEL software to compute the interaction energies in the crystal lattice. nih.goviucr.org

A PIXEL analysis would provide:

Lattice Energy: The total lattice energy gives an indication of the stability of the crystal.

Interaction Energy Components: The breakdown of the interaction energy into its four components helps to identify the nature of the dominant forces holding the crystal together. For a molecule like this compound, one would expect significant contributions from both Coulombic (due to the polar pyridine and carbonyl groups) and dispersion forces (due to the aromatic rings). aip.org

Identification of Key Packing Motifs: By analyzing the interaction energies between specific pairs of molecules, it is possible to identify the most important dimers and supramolecular synthons that build up the crystal structure. This could include π-π stacking interactions between the aromatic rings and C-H···O or C-H···N hydrogen bonds.

Table 3: Hypothetical PIXEL Calculation Results for a Dimer of this compound

| Interaction Type | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| π-π Stacking | -10 to -20 | -2 to -5 | -20 to -40 | 15 to 30 | -17 to -35 |

| C-H···O Hydrogen Bond | -5 to -15 | -1 to -3 | -5 to -10 | 5 to 10 | -6 to -18 |

| C-H···N Hydrogen Bond | -3 to -10 | -0.5 to -2 | -3 to -8 | 3 to 8 | -3.5 to -12 |

Note: These values are hypothetical and serve to illustrate the output of a PIXEL calculation. The actual values are highly dependent on the specific geometry of the intermolecular contact.

Such an analysis would be invaluable for understanding the solid-state properties of this compound and for crystal engineering efforts. researchgate.netiucr.org

Solvent Effect Modeling on Reaction Activation Energies and Mechanisms

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. mdpi.comrsc.org Computational modeling can be used to investigate these solvent effects by incorporating a solvent model into the calculation of the reaction pathway and the energies of the reactants, transition states, and products. nih.govresearchgate.net

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reactions at the pyridine nitrogen, the polarity and hydrogen-bonding ability of the solvent would be critical factors. researchgate.net

Computational approaches to modeling solvent effects include:

Implicit Solvent Models (e.g., PCM, SMD): These models represent the solvent as a continuous dielectric medium. They are computationally efficient and can provide a good qualitative understanding of how the solvent polarity affects the reaction energetics. acs.org

Explicit Solvent Models: In this approach, a number of solvent molecules are explicitly included in the calculation. This is computationally more demanding but can capture specific solvent-solute interactions, such as hydrogen bonding, more accurately.

A computational study of solvent effects on a reaction of this compound would involve:

Locating the Transition State: The geometry of the transition state for the reaction would be optimized in both the gas phase and in different solvents.

Calculating Activation Energies: The energy difference between the reactants and the transition state (the activation energy) would be calculated in each solvent.

Analyzing the Reaction Mechanism: The intrinsic reaction coordinate (IRC) would be followed from the transition state to the reactants and products to confirm the reaction pathway.

Table 4: Hypothetical Calculated Activation Energies for a Nucleophilic Addition to this compound in Different Solvents

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25.0 |

| Toluene | 2.4 | 22.5 |

| Acetone | 20.7 | 18.0 |

| Water | 78.4 | 15.5 |

Note: These are hypothetical values to illustrate the expected trend. The actual activation energies would depend on the specific nucleophile and reaction.

The results of such a study would show how the activation barrier is lowered in more polar solvents, which can stabilize the charge separation that often develops in the transition state of polar reactions. nih.gov This information is crucial for optimizing reaction conditions and understanding the underlying reaction mechanism. mdpi.com

Coordination Chemistry of Pyridin Phenyl Ethanone Ligands and Complexes

Ligand Design Principles for Metal Ion Coordination

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. For pyridinyl-phenyl ethanone (B97240) type ligands, the design principles revolve around the inherent characteristics of the pyridine (B92270) ring and the potential for creating more complex binding motifs.

The pyridine ring is a six-membered aromatic heterocycle structurally related to benzene, with one methine group replaced by a nitrogen atom. alfachemic.comjscimedcentral.com This nitrogen atom possesses a lone pair of electrons, making it a Lewis base capable of coordinating to transition metal ions. alfachemic.com This coordination ability is a fundamental principle in the design of ligands like 1-(4-Pyridin-2-yl-phenyl)-ethanone.

The nitrogen atom in the pyridine ring acts as the primary ligating site, forming a dative covalent bond with a metal center. alfachemic.comcdnsciencepub.com While pyridine itself is considered a weak monodentate ligand, its incorporation into a larger molecular framework like pyridinyl-phenyl ethanone influences the electronic properties of the resulting complex. alfachemic.comjscimedcentral.com The pyridine moiety is also a weak π-acceptor ligand, which can affect the electron density distribution within the complex. wikipedia.org The delocalized π-system of the N-heterocycle can accept electron density from the metal, a process known as metal-to-ligand charge transfer (MLCT), which is crucial for the photophysical properties of many transition metal complexes. cdnsciencepub.com

The reactivity of the pyridine ring itself is influenced by the electron-withdrawing nature of the nitrogen atom, which makes the ring relatively electron-deficient compared to benzene. jscimedcentral.com This affects where substitutions on the ring might occur but, more importantly for coordination chemistry, it stabilizes the nitrogen's ability to act as a reliable donor to a metal ion. researchgate.net

While simple pyridine compounds act as monodentate ligands (binding through one donor atom), linking pyridine units together or to other donor groups creates multidentate ligands that can form multiple bonds with a single metal ion. youtube.com This chelation results in significantly more stable metal complexes. The structure of this compound, which combines a pyridinyl group and a phenyl ethanone group, serves as a building block for such architectures.

The development of multidentate ligands often involves the strategic placement of two or more donor sites within a molecule to control the geometry of the resulting metal complex. By linking pyridinyl units, bidentate (e.g., 2,2'-bipyridine) and tridentate ligands can be formed. wikipedia.orgresearchgate.net These architectures are fundamental in constructing metallosupramolecular structures and catalysts. researchgate.net For instance, the (pyridine-2-ylmethyl)pyrazole structure is a bidentate ligand pattern featuring both a π-donor pyrazolyl and a π-acceptor pyridyl subunit for metal coordination. researchgate.net The synthesis of ligands like bis(pyrazol-1-ylmethyl)pyridine demonstrates the intentional design of tridentate coordination sites. researchgate.net

The general approach involves using spacer units, such as the phenyl ring in pyridinyl-phenyl ethanone, to connect the primary pyridine donor to other potential ligating sites, like the carbonyl oxygen of the ethanone group or other functional groups that could be added to the phenyl ring. This creates a chelate ring upon coordination, enhancing complex stability.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridinyl-phenyl ethanone and related ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

A general procedure for synthesizing these complexes involves dissolving the ligand and a metal salt, such as a chloride or acetate (B1210297) salt, in a solvent like ethanol (B145695) and refluxing the mixture. researchgate.netchemmethod.comjacsdirectory.com The resulting solid complex can then be filtered, washed, and recrystallized. jscimedcentral.com

Characterization of these complexes relies on several methods:

Elemental Analysis: To confirm the stoichiometry of the metal and ligand in the complex. researchgate.netjscimedcentral.com

FT-IR Spectroscopy: To identify the coordination sites. A shift in the vibrational frequency of the C=N bond in the pyridine ring or the C=O bond in the ethanone group upon complexation indicates their involvement in bonding to the metal ion. chemmethod.comuobaghdad.edu.iq

NMR Spectroscopy: To elucidate the structure of the ligand and its changes upon coordination. Coordination-induced shifts in the proton or carbon signals near the binding sites provide evidence of complex formation. researchgate.netnih.gov

UV-Vis Spectroscopy: To study the electronic properties of the complexes, including metal-to-ligand charge transfer bands. researchgate.netuobaghdad.edu.iq

Depending on the ligand's structure and the reaction stoichiometry, both mononuclear (containing one metal center) and dinuclear (containing two metal centers) complexes can be formed. sigmaaldrich.com For ligands with multiple distinct binding sites or when the ligand-to-metal ratio is controlled, bridging ligands can link two metal centers together.

Research on the related phenyl(2-pyridyl)ketone oxime ligand system with nickel(II) sulfate (B86663) has shown that the formation of either mononuclear or dinuclear complexes is dependent on the ligand-to-metal reaction ratio. sigmaaldrich.com This demonstrates that reaction conditions are a key factor in determining the nuclearity of the final complex. Similarly, studies with other complex phosphine-based ligands have shown the formation of bimetallic and even tetrametallic species. rsc.org

The identity of the metal ion plays a crucial role in determining the geometry, coordination number, and stability of the resulting complex. Different metal ions have preferred coordination geometries (e.g., tetrahedral, square planar, octahedral) and bonding characteristics.

Complexes of various transition metals with pyridine-containing ligands have been successfully synthesized.

Cu(II) and Zn(II): These ions have been used to form mixed-ligand complexes with ligands containing both carboxylato phenyl azo and bipyridine units. nih.gov The resulting complexes exhibit different coordination environments. Zinc(II) complexes with related pyrazolone (B3327878) ligands have also been prepared and structurally characterized. nih.gov

Ni(II): Nickel(II) complexes with pyridine-imine ligands have been synthesized and characterized, showing moderate catalytic activity for ethylene (B1197577) oligomerization. researchgate.net Stable Ni(II) complexes with simple pyridine are also well-documented. jscimedcentral.com

Re(I): Rhenium complexes, such as [ReCl4(NO)(py)2], have been shown to exhibit catalytic activity in hydrogenation reactions, highlighting the functional possibilities of pyridine-containing metal complexes. alfachemic.com

The table below summarizes findings for complexes formed with various metal ions and related pyridinyl ligands.

| Metal Ion | Ligand Type | Observed Complex Type/Properties | Reference(s) |

| Ni(II) | Pyridine-imine | Mononuclear, moderate catalytic activity | researchgate.net |

| Cu(II) | Carboxylato phenyl azo pentane (B18724) 2,4-dione | Mixed-ligand complex, potential biological activity | nih.gov |

| Zn(II) | Carboxylato phenyl azo pentane 2,4-dione | Mixed-ligand complex | nih.gov |

| Fe(III) | Acylpyrazolone | High-spin octahedral complexes | nih.gov |

| Mn(II) | Acylpyrazolone | High-spin octahedral complexes | nih.gov |

| Cr(III) | [1-(2,4-dihydroxy-phenyl)-ethanone] derivative | Crystalline solid complex | jacsdirectory.com |

Structural Elucidation of Coordination Compounds

Determining the precise three-dimensional arrangement of atoms in a coordination compound is essential for understanding its properties and reactivity. X-ray crystallography is the most definitive method for structural elucidation of crystalline solids.